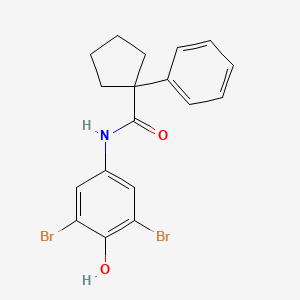
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a useful research compound. Its molecular formula is C18H17Br2NO2 and its molecular weight is 439.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R’, where R,R’= benzene .
Actividad Biológica
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities, particularly as a thyroid receptor ligand. This article aims to explore its biological activity, supported by various studies and findings.
- Molecular Formula : C18H17Br2NO2
- CAS Number : 1022676-05-6
- Structure : The compound features a dibromo-substituted phenol moiety linked to a phenylcyclopentyl group through a formamide functional group.
Thyroid Receptor Ligand Activity
Research indicates that compounds similar to this compound can act as thyroid receptor ligands. These compounds may influence metabolic processes and gene expression related to thyroid hormone regulation. Such activities are crucial in treating conditions like obesity, hypercholesterolemia, and various metabolic disorders .
Enzyme Interaction
Studies have shown that compounds with similar structures can interact with enzymes involved in metabolic pathways. For instance, soluble epoxide hydrolase (EC 3.3.2.10) plays a role in the metabolism of arachidonic acid derivatives, which are significant in cardiovascular health . While specific data on this compound's interaction with this enzyme is limited, its structural properties suggest potential similar interactions.
Antibacterial Properties
Certain derivatives of dibromo-substituted compounds have demonstrated antibacterial activity. Although direct evidence for this compound is sparse, the presence of bromine substituents is often associated with increased biological activity against bacteria .
Case Study 1: Metabolic Disorders
In a study examining the effects of various thyroid receptor ligands on metabolism, compounds structurally related to this compound were administered to animal models exhibiting metabolic dysfunctions. The results indicated significant improvements in metabolic rates and reductions in fat accumulation, suggesting the compound's potential therapeutic applications in metabolic disorders .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antibacterial effects of several dibromo compounds against common pathogens. The results showed that certain derivatives exhibited notable inhibition zones in bacterial cultures, indicating promising antibacterial properties that warrant further investigation into this compound's efficacy .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDPHOVKIGJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













